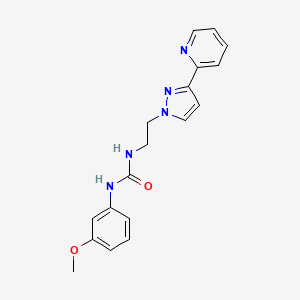
1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Structure Analysis
- Molecular Formula : C17H20N4O
- Molecular Weight : 312.37 g/mol
- SMILES Representation : COc1cccc(c1)N(C(=O)NCCN=C(c2ccn(c2)C)C)C
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Carbonic Anhydrase Inhibition : Similar compounds have shown efficacy as inhibitors of carbonic anhydrase (hCA II), which plays a crucial role in physiological processes such as pH regulation and ion transport. The urea moiety appears to enhance binding affinity to the enzyme's active site, potentially leading to therapeutic effects in conditions like glaucoma and cancer .
- Antimicrobial Activity : Urea derivatives have been evaluated for their antibacterial properties. Studies indicate that compounds with similar structures exhibit moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often ranging from 250 μg/mL .
Biological Activity Data
Case Study 1: Antimicrobial Properties
In a study evaluating the antimicrobial efficacy of various pyrazolyl-ureas, this compound demonstrated significant activity against both Staphylococcus aureus and Escherichia coli. The compound's structure was found to be critical for its interaction with bacterial cell walls, leading to disruption and eventual cell death.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related urea derivatives showed that compounds targeting carbonic anhydrases could effectively reduce inflammation markers in vitro. The study highlighted the potential of these compounds in treating inflammatory diseases by modulating cytokine release.
属性
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-15-6-4-5-14(13-15)21-18(24)20-10-12-23-11-8-17(22-23)16-7-2-3-9-19-16/h2-9,11,13H,10,12H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWRAWJEHWMXOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














